molecular formula C19H32N4O2 B049225 azido-FTY720

azido-FTY720

Cat. No.: B049225
M. Wt: 348.5 g/mol
InChI Key: FLPFGLNTCQQHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-FTY720 is a photoactivatable analogue of FTY720, a derivative of ISP-1 (myriocin), which is a fungal metabolite of the Chinese herb Iscaria sinclarii. This compound is primarily used in scientific research to identify binding sites between FTY720 and its receptors. It is a click chemistry reagent containing an azide group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .

Mechanism of Action

Target of Action

Azido-FTY720, also known as 2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol or 2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol, primarily targets the sphingosine-1-phosphate (S1P) receptors . It acts as a potent agonist at four of the S1P receptors (S1P1, S1P3, S1P4, and S1P5) . These receptors play a crucial role in the immune response, particularly in the regulation of lymphocyte trafficking .

Mode of Action

This compound is phosphorylated by sphingosine kinase, which then allows it to act as a potent agonist at four of the S1P receptors . The compound’s interaction with these receptors results in the down-regulation of S1P1 receptors on T and B lymphocytes . This down-regulation leads to defective egress of these cells from spleen, lymph nodes, and Peyer’s patch . This compound is a highly photoreactive analog of FTY720 that can be used to identify receptor binding sites for this ligand .

Biochemical Pathways

The action of this compound affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in the immune response, particularly in the regulation of lymphocyte trafficking . By acting on this pathway, this compound can modulate the immune response and have potential therapeutic effects in conditions such as autoimmune disorders .

Result of Action

The action of this compound results in a decrease in the number of circulating T and B lymphocytes . This is due to the compound’s effect on the S1P receptors, which leads to defective egress of these cells from lymphoid organs . This can result in a modulation of the immune response, potentially providing therapeutic benefits in conditions such as autoimmune disorders .

Biochemical Analysis

Biochemical Properties

Azido-FTY720 interacts with various enzymes and proteins in the body. It is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P . This phosphorylation process is a crucial part of its function as a sphingosine-1-phosphate receptor modulator .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the peripheral lymphocyte count, which is a key part of its efficacy in treating conditions like multiple sclerosis . It also has been reported to induce cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to FTY720-P by sphingosine kinase 2 . FTY720-P then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P 1, S1P 3, S1P 4, and S1P 5) . This leads to the sequestration of lymphocytes in lymph nodes, reducing their contribution to autoimmune reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in a rat model of chronic experimental autoimmune encephalomyelitis (EAE), prolonged treatment with FTY720 was efficacious, but limiting the dosing period failed to prevent EAE despite a significant decrease in blood lymphocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rat model of chronic EAE, a dose of 0.03 mg/kg was found to be efficacious . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the sphingosine-1-phosphate metabolic pathway . It is phosphorylated by sphingosine kinase 2 to form FTY720-P, which then interacts with S1P receptors .

Transport and Distribution

It is known that FTY720, the parent compound of this compound, localizes to the central nervous system white matter, preferentially along myelin sheaths .

Subcellular Localization

Given its role as a sphingosine-1-phosphate receptor modulator, it is likely to be involved in processes occurring in the cell membrane where these receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azido-FTY720 involves the introduction of an azide group into the FTY720 molecule. This can be achieved through a series of chemical reactions, typically starting with the parent compound FTY720. The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the FTY720 molecule is replaced by an azide ion. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Azido-FTY720 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole derivatives, which are formed by the cycloaddition of the azide group with the alkyne group. These products are often used in bioconjugation and labeling studies due to their stability and specificity.

Scientific Research Applications

Azido-FTY720 has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the study of protein-ligand interactions, particularly in identifying binding sites of FTY720 on its receptors.

    Medicine: Investigated for its potential in drug development, especially in the context of immunomodulation and cancer therapy.

    Industry: Utilized in the development of new materials and chemical probes for various applications

Comparison with Similar Compounds

Azido-FTY720 is unique due to its photoactivatable nature and its use in click chemistry. Similar compounds include:

This compound stands out due to its ability to form stable triazole rings through click chemistry, making it a valuable tool in bioconjugation and molecular labeling studies.

Properties

IUPAC Name

2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFGLNTCQQHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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